1-Ebio

Descripción

Propiedades

IUPAC Name |

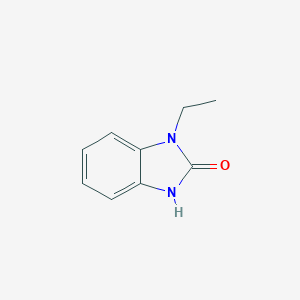

3-ethyl-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h3-6H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUCKELNYMZTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143296 | |

| Record name | 1-Ethyl-2-benzimidazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10045-45-1 | |

| Record name | 1-EBIO | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10045-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2-benzimidazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-2-benzimidazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylbenzimidazolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-2-BENZIMIDAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M82W79SS4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Role of 1-Ethyl-2-benzimidazolinone (1-Ebio) in Neuronal Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Ethyl-2-benzimidazolinone (1-Ebio) is a well-characterized small molecule that potently modulates the activity of small-conductance calcium-activated potassium (SK) channels in neurons. By enhancing the sensitivity of these channels to intracellular calcium, this compound effectively dampens neuronal excitability. This has positioned it as a critical pharmacological tool for investigating the physiological roles of SK channels and as a potential therapeutic agent for neurological disorders characterized by hyperexcitability, such as epilepsy. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on neuronal physiology, and its applications in neuroscience research, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.

Core Mechanism of Action: Positive Allosteric Modulation of SK Channels

The primary function of this compound in neurons is to act as a positive allosteric modulator of SK channels (small-conductance Ca2+-activated K+ channels).[1][2] SK channels are crucial regulators of neuronal firing patterns and excitability.[2][3]

This compound's mechanism involves enhancing the interaction between the SK channel's α-subunit and calmodulin (CaM), the calcium-sensing protein that is constitutively bound to the channel.[2][4][5] This stabilization of the CaM-channel complex leads to a leftward shift in the calcium concentration-response curve, effectively increasing the channel's sensitivity to intracellular calcium ([Ca2+]i).[2][4][5] Consequently, SK channels can be activated at lower intracellular calcium concentrations, leading to an increased potassium efflux and hyperpolarization of the neuronal membrane.[1]

It is important to note that this compound's action is dependent on the presence of intracellular calcium; it does not activate SK channels in the absence of Ca2+.[2][4]

Impact on Neuronal Physiology

By activating SK channels, this compound exerts several key effects on neuronal function:

-

Dampening of Neuronal Excitability: The primary consequence of increased SK channel activity is the hyperpolarization of the neuronal membrane, which moves the membrane potential further from the threshold for firing an action potential.[1] This leads to a general reduction in neuronal excitability.[6]

-

Reduction in Firing Frequency: this compound has been shown to decrease the number of action potentials fired in response to a given stimulus.[4] For instance, in CA1 pyramidal neurons, 1 mM this compound significantly reduces the number of action potentials elicited by current injections.[4]

-

Enhanced Afterhyperpolarization (AHP): SK channels are key contributors to the medium afterhyperpolarization (mAHP) that follows an action potential.[2][7] this compound potentiates this AHP, which in turn increases the refractory period and limits the frequency of repetitive firing.[6][8]

-

Regulation of Firing Patterns: In neurons that exhibit bursting firing patterns, such as Purkinje cells, this compound can promote a transition to a more regular, single-spiking pattern.[8]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on the effects of this compound.

| Parameter | Value | Species/Model | Reference |

| Anticonvulsant Effect | |||

| ED₅₀ (Maximal Electroshock) | 36.0 mg/kg | Mouse | [1] |

| TID₁₀ (Electrical Seizure Threshold) | 7.3 mg/kg | Mouse | [1] |

| TID₁₀ (PTZ Seizure Threshold) | 21.5 mg/kg | Mouse | [1] |

| Adverse Motor Effects | |||

| ID₅₀ (Rotarod Test) | 35.6 mg/kg | Mouse | [1] |

| In Vitro Concentration | |||

| Effective Concentration | 100 µM - 1 mM | Rat Purkinje Neurons, Hippocampal Slices | [6][8] |

Experimental Protocols

Detailed methodologies for key experiments cited are outlined below.

In Vitro Electrophysiology (Patch-Clamp)

-

Objective: To measure the direct effects of this compound on neuronal firing properties and ion channel currents.

-

Preparation: Acute brain slices (e.g., from hippocampus or cerebellum) are prepared from rodents. Slices are maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.

-

Recording: Whole-cell patch-clamp recordings are obtained from individual neurons (e.g., CA1 pyramidal neurons or Purkinje cells).

-

Protocol:

-

A stable baseline recording of neuronal activity (e.g., resting membrane potential, action potential firing in response to current injection) is established.

-

This compound is bath-applied to the slice at a known concentration (e.g., 100 µM or 1 mM).

-

Changes in neuronal properties, such as the number of evoked action potentials, the amplitude and duration of the afterhyperpolarization (AHP), and the current-voltage relationship, are recorded.

-

A washout period, where the slice is perfused with aCSF without this compound, is performed to determine the reversibility of the effects.

-

-

Data Analysis: Firing frequency, AHP amplitude, and other electrophysiological parameters are quantified and compared before, during, and after this compound application.

In Vivo Seizure Models

-

Objective: To assess the anticonvulsant potential of this compound in living animals.

-

Models:

-

Maximal Electroshock (MES) Test: A test for generalized tonic-clonic seizures. An electrical stimulus is delivered via corneal or ear-clip electrodes.

-

Pentylenetetrazole (PTZ) Test: A chemical convulsant model. PTZ is administered systemically to induce seizures.

-

-

Protocol:

-

Animals (typically mice or rats) are divided into control (vehicle) and treatment groups.

-

This compound is administered (e.g., via intraperitoneal injection) at various doses to the treatment groups.

-

After a set time, seizures are induced using either MES or PTZ.

-

The ability of this compound to prevent seizures or increase the seizure threshold is quantified.

-

-

Data Analysis: The dose of this compound required to produce a protective effect in 50% of the animals (ED₅₀) is calculated.

Motor Coordination Assessment (Rotarod Test)

-

Objective: To evaluate the potential adverse motor effects of this compound.

-

Apparatus: A rotating rod on which the animal must maintain its balance.

-

Protocol:

-

Animals are trained to stay on the rotating rod.

-

Following administration of this compound or vehicle, the animals are placed on the rod, which accelerates.

-

The latency to fall from the rod is recorded.

-

-

Data Analysis: A shorter latency to fall in the this compound treated group indicates motor impairment. The dose causing impairment in 50% of the animals (ID₅₀) is determined.

Therapeutic and Research Applications

-

Anticonvulsant Research: this compound's ability to reduce neuronal excitability makes it a compound of interest for epilepsy research.[1] Studies have shown its effectiveness in various in vivo seizure models.[1] However, its narrow therapeutic window, with motor impairment occurring at doses close to the anticonvulsant effective dose, has limited its clinical development.[1]

-

Neuroprotection: By reducing excitotoxicity, which is a key mechanism of neuronal death in ischemic events, this compound has shown neuroprotective effects.[9] In a mouse model of cerebral ischemia, direct activation of SK channels by this compound significantly reduced neuronal death in CA1 pyramidal neurons.[9]

-

Tool for Studying Synaptic Plasticity: SK channels, particularly those located in dendritic spines, play a role in regulating synaptic plasticity, such as long-term potentiation (LTP).[3][9] this compound is used to investigate how modulating SK channel activity impacts the induction and maintenance of LTP.[3]

-

Investigating Neurological and Psychiatric Disorders: Dysregulation of SK channels has been implicated in various conditions, including ataxia, and potentially in affective disorders.[9][10][11] this compound serves as a valuable tool to explore the causal link between SK channel function and the pathophysiology of these disorders.

Conclusion

This compound is an indispensable tool in neuroscience for its specific action as a positive modulator of SK channels. Its ability to potently reduce neuronal excitability provides a clear mechanism for its observed anticonvulsant and neuroprotective properties. While its clinical utility is hampered by a narrow therapeutic index, this compound remains a cornerstone for research into the roles of SK channels in synaptic function, neuronal computation, and the pathophysiology of neurological diseases. Future research may focus on developing more selective SK channel modulators with improved therapeutic profiles, building on the foundational knowledge gained from studies involving this compound.

References

- 1. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (this compound) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular and cellular basis of small- and intermediate-conductance, calcium-activated potassium channel function in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Long-Term Enhancement of Neuronal Excitability and Temporal Fidelity Mediated by Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Physiological Roles and Therapeutic Potential of Ca2+ Activated Potassium Channels in the Nervous System [frontiersin.org]

- 10. KCa-Related Neurological Disorders: Phenotypic Spectrum and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo pharmacological manipulation of small conductance Ca2+-activated K+ channels influences motor behavior, object memory and fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]

1-Ebio and the Cystic Fibrosis Transmembrane Conductance Regulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic Fibrosis (CF) is a genetic disorder characterized by defects in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel critical for maintaining salt and water balance on epithelial surfaces.[1][2] Modulator therapies that enhance the function of mutant CFTR protein represent a key therapeutic strategy.[3] This technical guide provides an in-depth overview of 1-ethyl-2-benzimidazolinone (1-Ebio), a small molecule known to potentiate CFTR function. We will delve into its mechanism of action, present quantitative data from key studies, detail experimental protocols for its investigation, and visualize the involved signaling pathways and experimental workflows.

Introduction to this compound and its Role as a CFTR Potentiator

This compound is a small molecule that has been identified as a potentiator of CFTR-mediated chloride (Cl⁻) secretion.[4][5] Unlike direct CFTR potentiators that bind to the channel to increase its open probability, this compound exerts its effects through an indirect mechanism.[4][5][6] It primarily acts as an opener of basolateral potassium (K⁺) channels, which in turn increases the electrochemical driving force for Cl⁻ to exit the cell through apical CFTR channels.[4][5][6] This makes this compound a valuable tool for studying CFTR function and a potential component of combination therapies for cystic fibrosis.

Mechanism of Action: An Indirect Potentiation of CFTR

The primary mechanism by which this compound potentiates CFTR-mediated Cl⁻ secretion is through the activation of the basolateral Ca²⁺-activated potassium channel KCNN4 (also known as SK4 or IK1).[4][5][6]

The process can be summarized as follows:

-

Activation of Basolateral K⁺ Channels: this compound activates KCNN4 channels located on the basolateral membrane of epithelial cells.[4][5][6]

-

K⁺ Efflux and Hyperpolarization: This activation leads to an efflux of K⁺ ions from the cell, causing the cell membrane to hyperpolarize (become more negative on the inside).

-

Increased Driving Force for Cl⁻ Secretion: The hyperpolarization of the cell membrane increases the electrochemical gradient favoring the exit of negatively charged Cl⁻ ions through the CFTR channels located on the apical membrane.

-

Potentiation of CFTR-Mediated Cl⁻ Secretion: As a result, even with a constant number and open probability of CFTR channels, the overall Cl⁻ secretion is enhanced.

This indirect mechanism of action is significant as it can augment the effects of other CFTR modulators, such as correctors that increase the number of CFTR channels at the cell surface, and direct potentiators that increase the channel's open probability.[4][5]

Quantitative Data on this compound's Effects

The potentiation of CFTR function by this compound has been quantified in several studies, primarily using rectal biopsies from both control subjects and CF patients. The key findings are summarized in the tables below.

| Tissue Type | Condition | Parameter Measured | Effect of this compound | Reference |

| Control Human Rectal Biopsies | cAMP-stimulated | Cl⁻ secretion | 39.2 ± 6.7% increase | [4][5] |

| Control Human Rectal Biopsies | cAMP-stimulated + CCH | Cl⁻ secretory response | 85.1 ± 12.2% increase | [5][6] |

| CF Human Rectal Biopsies (with residual CFTR function) | cAMP-stimulated | Cl⁻ secretion | 44.4 ± 11.5% increase | [4][5] |

| CF Human Rectal Biopsies (with residual CFTR function) | cAMP-stimulated + CCH | Cl⁻ secretory response | 72.8 ± 21.4% increase | [5][6] |

| CF Human Rectal Biopsies (lacking CFTR function) | cAMP-stimulated | Cl⁻ secretion | No effect | [4][5] |

Table 1: Potentiation of CFTR-Mediated Chloride Secretion by this compound. CCH (carbachol) is a cholinergic agonist that increases intracellular Ca²⁺. Data are presented as mean ± SEM.

Experimental Protocols

The investigation of this compound's effect on CFTR function typically involves ex vivo measurements of ion transport in epithelial tissues. The Ussing chamber technique is the gold standard for these studies.

Ussing Chamber Measurement of Ion Transport in Rectal Biopsies

This protocol is adapted from studies investigating the effect of this compound on CFTR-mediated Cl⁻ secretion in human rectal biopsies.[4][6]

Objective: To measure the effect of this compound on CFTR-dependent Cl⁻ secretion across a native human rectal epithelial tissue.

Materials:

-

Freshly obtained human rectal biopsies

-

Perfused micro-Ussing chambers

-

Krebs-bicarbonate Ringer (KBR) solution

-

Amiloride (B1667095) (to block epithelial Na⁺ channels)

-

Indomethacin (B1671933) (to inhibit endogenous prostaglandin (B15479496) synthesis and cAMP formation)

-

Forskolin (B1673556) and IBMX (to increase intracellular cAMP and activate CFTR)

-

Carbachol (CCH) (to increase intracellular Ca²⁺)

-

This compound

-

Clotrimazole (B1669251) (an inhibitor of KCNN4 channels)

-

Voltage-clamp apparatus

Procedure:

-

Tissue Mounting: Mount the rectal biopsy tissue in the micro-Ussing chamber, separating the luminal and basolateral sides.

-

Equilibration: Perfuse both sides with KBR solution and allow the tissue to equilibrate for approximately 40 minutes. During this period, add amiloride to the luminal solution and indomethacin to the basolateral solution.[6]

-

Baseline Measurement: Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.

-

CFTR Activation: To activate CFTR, add a cocktail of forskolin and IBMX to the basolateral solution to increase intracellular cAMP levels.

-

Application of this compound: Once a stable Isc is reached after CFTR activation, add this compound to the basolateral solution and record the change in Isc.

-

Cholinergic Stimulation: To investigate the combined effect with a Ca²⁺-mobilizing agonist, add CCH to the basolateral solution in the presence of this compound and record the Isc response.

-

Inhibition Control: To confirm the involvement of KCNN4, in a separate set of experiments, pre-incubate the tissue with clotrimazole before the addition of this compound.

Data Analysis:

The change in Isc (ΔIsc) upon the addition of each compound is calculated to quantify the extent of Cl⁻ secretion. The potentiation by this compound is expressed as the percentage increase in the cAMP-stimulated Isc.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of this compound's potentiation of CFTR.

Caption: Experimental workflow for Ussing chamber experiments.

Conclusion

This compound serves as a valuable pharmacological tool for studying the mechanisms of ion transport in epithelial tissues and for exploring therapeutic strategies for cystic fibrosis. Its indirect mode of action, by targeting basolateral K⁺ channels to enhance the driving force for Cl⁻ secretion, highlights the importance of considering the entire cellular machinery involved in transepithelial ion transport. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance our understanding and treatment of cystic fibrosis. The potentiation of residual CFTR function by this compound in patient-derived tissues underscores the potential of this or similar mechanisms to augment the efficacy of current and future CFTR modulator therapies.[4][5]

References

- 1. cff.org [cff.org]

- 2. Cystic fibrosis transmembrane conductance regulator - Wikipedia [en.wikipedia.org]

- 3. Breakthrough Therapies: Cystic Fibrosis (CF) Potentiators and Correctors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The K+ channel opener this compound potentiates residual function of mutant CFTR in rectal biopsies from cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The K+ Channel Opener this compound Potentiates Residual Function of Mutant CFTR in Rectal Biopsies from Cystic Fibrosis Patients | PLOS One [journals.plos.org]

- 6. The K+ Channel Opener this compound Potentiates Residual Function of Mutant CFTR in Rectal Biopsies from Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Properties and Cellular Mechanisms of 1-Ebio: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties and biological activities of 1-Ethyl-2-benzimidazolinone (1-Ebio). This document details its mechanism of action as a potent activator of calcium-activated potassium (KCa) channels, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes its cellular signaling pathways and experimental workflows.

Core Chemical Properties of this compound

This compound, systematically named 1-Ethyl-2-benzimidazolinone, is a small molecule widely recognized for its ability to modulate ion channel activity. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Chemical Name | 1-Ethyl-2-benzimidazolinone | [1] |

| Synonyms | This compound, 1-Ethylbenzimidazolinone | [1] |

| CAS Number | 10045-45-1 | [1] |

| Molecular Formula | C₉H₁₀N₂O | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Purity | Typically ≥98% (HPLC) | [1] |

| Appearance | Solid | [2] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [2] |

| XLogP3 (Calculated) | 1.1 | [3] |

| pKa | Not readily available in cited literature |

Mechanism of Action and Biological Effects

This compound's primary mechanism of action is the activation of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels (KCa). Specifically, it is a well-documented activator of KCa3.1 (also known as IK1 or SK4) channels.

The activation of these channels by this compound leads to an efflux of potassium ions (K⁺) from the cell, causing hyperpolarization of the cell membrane. This change in membrane potential has several significant downstream biological effects:

-

Stimulation of Chloride Secretion: In epithelial cells, the hyperpolarization induced by this compound increases the electrochemical driving force for chloride (Cl⁻) efflux through apical membrane channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This compound has been shown to potentiate CFTR-mediated Cl⁻ secretion by activating basolateral KCa3.1 channels.

-

Modulation of Cellular Proliferation and Apoptosis: By altering the membrane potential, this compound can influence cell cycle progression and programmed cell death in various cell types, including cancer cells.

-

Cardiomyocyte Differentiation: this compound has been observed to promote the differentiation of embryonic stem cells into cardiomyocytes.[4]

-

Vasodilation: The hyperpolarization of endothelial cells can lead to vasodilation.

Quantitative Data on Biological Activity

| Parameter | Cell Line/System | Value |

| EC₅₀ for Ca²⁺-sensitive K⁺ channels | T84 cells | 490 µM |

| K₀.₅ for KCa3.1 channels | 84 µM |

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for Measuring KCa Channel Activity

This protocol outlines the methodology for recording KCa channel currents activated by this compound in a whole-cell patch clamp configuration.

A. Cell Preparation:

-

Culture cells expressing the KCa channel of interest (e.g., KCa3.1) on glass coverslips.

-

On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with an external (bath) solution.

B. Solutions:

-

External (Bath) Solution (in mM): 137 NaCl, 5.9 KCl, 2.2 CaCl₂, 1.2 MgCl₂, 14 glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 110 K-aspartate, 30 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, and 2 Na₂ATP. Adjust pH to 7.2 with KOH. The free Ca²⁺ concentration can be buffered to a specific level (e.g., 300 nM) to study Ca²⁺-dependent activation.[5]

C. Recording Procedure:

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Fill the pipette with the internal solution and mount it on the micromanipulator.

-

Approach a target cell with the pipette while applying slight positive pressure.

-

Upon contacting the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.

-

Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -80 mV).[5]

-

Apply voltage steps (e.g., from -80 mV to +40 mV) to elicit outward K⁺ currents.[5]

-

Establish a baseline recording of KCa channel activity.

-

Perfuse the chamber with the external solution containing this compound at the desired concentration.

-

Record the changes in KCa channel currents in the presence of this compound.

-

Data can be analyzed to determine the effect of this compound on current amplitude, voltage-dependence, and kinetics.

Ussing Chamber Assay for Measuring Transepithelial Chloride Secretion

This protocol describes the use of an Ussing chamber to measure the effect of this compound on electrogenic chloride secretion across an epithelial monolayer.

A. Tissue/Cell Monolayer Preparation:

-

Culture epithelial cells (e.g., T84, Calu-3) on permeable filter supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

-

Alternatively, freshly excised epithelial tissue (e.g., intestinal mucosa) can be used.

B. Ussing Chamber Setup:

-

Mount the filter support or tissue between the two halves of the Ussing chamber, separating the apical and basolateral compartments.

-

Fill both compartments with a physiological buffer (e.g., Krebs-Ringer bicarbonate solution), pre-warmed to 37°C and gassed with 95% O₂/5% CO₂.

-

Place Ag/AgCl electrodes in each compartment to measure the transepithelial voltage (Vt) and pass current.

C. Measurement of Short-Circuit Current (Isc):

-

Allow the tissue to equilibrate in the chamber until a stable baseline Vt is achieved.

-

Clamp the Vt to 0 mV using a voltage clamp amplifier. The current required to maintain this voltage clamp is the short-circuit current (Isc), which represents the net active ion transport across the epithelium.

-

Record the baseline Isc.

-

To isolate Cl⁻ secretion, inhibitors of other transport processes (e.g., amiloride (B1667095) to block sodium channels) can be added.

-

Add this compound to the basolateral compartment to activate KCa channels.

-

Record the change in Isc. An increase in Isc is indicative of stimulated chloride secretion.

-

Further pharmacological agents (e.g., a CFTR inhibitor) can be added to confirm the involvement of specific channels.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Epithelial Cells

Caption: Signaling pathway of this compound-induced chloride secretion in epithelial cells.

Experimental Workflow for Whole-Cell Patch Clamp

Caption: General workflow for a whole-cell patch clamp experiment to study this compound.

Experimental Workflow for Ussing Chamber Assay

Caption: General workflow for an Ussing chamber experiment to measure this compound's effect.

References

An In-depth Technical Guide on the Core Effects of 1-Ebio on Cellular Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of 1-ethyl-2-benzimidazolinone (1-Ebio) on cellular membrane potential. It is designed for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms and physiological consequences of modulating calcium-activated potassium channels. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a well-established activator of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels (KCa).[1] These channels are voltage-independent and are gated by intracellular calcium (Ca²⁺).[2][3] The activation of SK/IK channels by this compound facilitates the efflux of potassium ions (K⁺) from the cell, following their electrochemical gradient.[4] This net outward movement of positive charge results in a hyperpolarization of the cellular membrane, making the membrane potential more negative.[4][5]

The primary mechanism by which this compound potentiates channel activity is by increasing the apparent Ca²⁺ sensitivity of the SK/IK channels.[1] This means that in the presence of this compound, the channels can be activated at lower intracellular Ca²⁺ concentrations. This sensitizing effect is crucial for its pharmacological action.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the effects of this compound on various cellular and channel parameters.

Table 1: Potency of this compound on KCa Channels

| Channel Subtype/Tissue | Parameter | Value | Reference |

| hSK3 | EC₅₀ | 1040 ± 150 µM | [6] |

| Mouse Jejunum (Cl⁻ secretion) | EC₅₀ | 964 µM | [5] |

Table 2: Effect of this compound on Channel Gating and Membrane Potential

| Cell Type/Channel | Parameter | Condition | Value | Reference |

| Mouse Jejunal Crypts | Channel Open Probability (NPo) | Control | 0.01 ± 0.01 | [5] |

| 500 µM this compound | 0.45 ± 0.11 | [5] | ||

| MDA-MB-231-IK cells | Membrane Potential (Vmem) | Control | Not specified | [7] |

| This compound | -73.9 ± -2.8 mV | [7] | ||

| SNU-1076 HNSCC cells | Membrane Potential | Ionomycin-treated | Initial negative shift | [8] |

| + this compound | Further hyperpolarization | [8] | ||

| OSC-19 HNSCC cells | Membrane Potential | Ionomycin-treated | Slight depolarization | [8] |

| + this compound | Strong hyperpolarization | [8] |

Experimental Protocols

The investigation of this compound's effects on membrane potential heavily relies on electrophysiological techniques, primarily the patch-clamp method in its whole-cell and perforated-patch configurations.

This technique allows for the measurement of ionic currents across the entire cell membrane while controlling the membrane potential.

Objective: To measure this compound induced currents and changes in membrane potential.

Materials:

-

External (Bath) Solution (ACSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, 10 mM glucose. The solution should be continuously bubbled with 95% O₂/5% CO₂.[6]

-

Internal (Pipette) Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.[6]

-

This compound Stock Solution: Dissolve this compound in DMSO to make a high concentration stock (e.g., 100 mM) and then dilute to the final desired concentration in the external solution.

-

Patch-clamp amplifier, micromanipulator, microscope, and data acquisition system.

-

Borosilicate glass capillaries for pulling micropipettes.

Procedure:

-

Prepare cells in a recording chamber on the microscope stage, continuously perfused with the external solution.

-

Pull micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Fill the micropipette with the internal solution and mount it on the micromanipulator.

-

Approach a target cell with the micropipette while applying slight positive pressure.

-

Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (GΩ seal).

-

After establishing a stable GΩ seal, apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Switch to current-clamp mode to measure the resting membrane potential or voltage-clamp mode to measure whole-cell currents.

-

Establish a baseline recording.

-

Perfuse the chamber with the external solution containing the desired concentration of this compound.

-

Record the changes in membrane potential or ionic currents.

-

To confirm the involvement of SK/IK channels, a specific blocker like TRAM-34 can be co-applied.[8]

This variation of the whole-cell technique is used to minimize the dialysis of intracellular components, thus preserving endogenous signaling pathways.

Objective: To measure this compound's effect on membrane potential while keeping the intracellular environment relatively intact.

Materials:

-

Same as for whole-cell patch-clamp.

-

Perforating Agent: Nystatin or Amphotericin B. Prepare a stock solution (e.g., 50 mg/mL in DMSO for nystatin) and add to the internal solution shortly before use to a final concentration of 100-200 µg/mL.[9]

Procedure:

-

Follow steps 1-5 of the whole-cell patch-clamp protocol.

-

After forming a GΩ seal, instead of rupturing the membrane, wait for the perforating agent in the pipette to form small pores in the membrane patch. This process can be monitored by observing a gradual decrease in the access resistance.

-

Once a stable, low access resistance is achieved (typically after 10-30 minutes), proceed with recording in either current-clamp or voltage-clamp mode as described in the whole-cell protocol (steps 7-11).

Visualizations

Caption: Signaling pathway of this compound induced hyperpolarization.

Caption: Experimental workflow for patch-clamp studies of this compound.

References

- 1. Calcium-activated potassium channels and endothelial dysfunction: therapeutic options? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Expression and Role of the Intermediate-Conductance Calcium-Activated Potassium Channel KCa3.1 in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hyperpolarization (biology) - Wikipedia [en.wikipedia.org]

- 5. This compound stimulates Cl- secretion by activating a basolateral K+ channel in the mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. axolbio.com [axolbio.com]

- 7. IK channel activation increases tumor growth and induces differential behavioral responses in two breast epithelial cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of K+ channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Perforated whole-cell patch-clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Switches of Epithelial Homeostasis: An In-depth Guide to 1-Ethyl-2-benzimidazolinone (1-Ebio) Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling mechanisms initiated by 1-Ethyl-2-benzimidazolinone (1-Ebio), a potent activator of calcium-activated potassium channels (KCa), in epithelial cells. Understanding these pathways is critical for developing novel therapeutic strategies for a range of disorders, including cystic fibrosis and certain cancers.

Core Signaling Pathway of this compound in Epithelial Cells

1-Ethyl-2-benzimidazolinone (this compound) is a small molecule that primarily functions as an activator of intermediate-conductance (KCa3.1, also known as IK or KCNN4) and small-conductance (KCa2.x or SK) calcium-activated potassium channels.[1][2] In epithelial cells, the principal role of this compound is to modulate ion transport, which is fundamental to maintaining fluid and electrolyte balance across epithelial barriers.

The canonical signaling pathway initiated by this compound in epithelial cells involves the following key steps:

-

Activation of Basolateral KCa Channels: this compound directly activates KCa channels, predominantly KCa3.1, located on the basolateral membrane of epithelial cells.[3][4] This activation increases the outward flow (efflux) of potassium (K+) ions from the cell.

-

Membrane Hyperpolarization: The efflux of positively charged K+ ions results in the hyperpolarization of the cell membrane, making the intracellular environment more electrically negative.[2][4]

-

Increased Driving Force for Anion Secretion: This hyperpolarization increases the electrochemical gradient, or driving force, for negatively charged ions, such as chloride (Cl-), to exit the cell through channels on the apical membrane.

-

Potentiation of Chloride Secretion: By increasing the driving force, this compound potentiates Cl- secretion through apical channels, most notably the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[3][5] This leads to a sustained transepithelial Cl- secretory response.[1][2]

This coordinated action at both the basolateral and apical membranes facilitates the movement of salt and water, a process essential for mucosal hydration and function.

Diagram: Core Signaling Pathway of this compound in Epithelial Cells

Caption: this compound activates basolateral KCa channels, leading to hyperpolarization and enhanced apical Cl- secretion.

Quantitative Data on this compound Activity

The following table summarizes key quantitative parameters related to the action of this compound from various studies.

| Parameter | Value | Cell Type/System | Comments | Reference |

| Potentiation of cAMP-induced Cl- secretion | 39.2 ± 6.7% | Human rectal biopsies (control) | This compound potentiated secretion via activation of KCNN4 K+ channels. | [3] |

| Potentiation of cAMP-induced Cl- secretion | 44.4 ± 11.5% | Human rectal biopsies (CF with residual function) | This compound was effective in CF tissues with some remaining CFTR function. | [3] |

| This compound concentration for K+ current induction | 50 µM | Head and Neck Squamous Carcinoma Cells (OSC-19, SNU-1076) | Induced large outward K+ currents. | [6][7] |

| Ionomycin concentration (for Ca2+ influx) | 1 µM | Head and Neck Squamous Carcinoma Cells (OSC-19, SNU-1076, HN5) | Used to increase intracellular Ca2+ and induce cell death, which was rescued by this compound. | [6][7] |

| TRAM-34 concentration (KCa3.1 blocker) | 5 µM | Head and Neck Squamous Carcinoma Cells (OSC-19, SNU-1076) | Abolished the this compound-induced K+ currents, confirming KCa3.1 as the target. | [6][7] |

Crosstalk with Other Signaling Pathways

While the primary pathway is well-established, evidence suggests potential crosstalk between this compound-induced KCa channel activation and other signaling cascades, particularly in non-epithelial or cancerous cells.

-

Calcium Signaling: The activity of KCa channels is intrinsically linked to intracellular calcium ([Ca2+]i) levels. This compound increases the apparent Ca2+ sensitivity of these channels, meaning they can be activated at lower intracellular Ca2+ concentrations.[8]

-

ERK1/2 and JNK Pathways: In some contexts, KCa3.1 (SK4) channels have been proposed to directly activate ERK1/2 and JNK signaling pathways in a voltage-independent manner, which may promote cell proliferation.[6] However, in other cell types, activation of KCa3.1 by this compound has been shown to suppress proliferation.[9] This indicates that the downstream effects of this compound can be highly cell-type specific.

Diagram: Potential Crosstalk of this compound Signaling

Caption: this compound increases KCa channel sensitivity to Ca2+ and may interact with proliferation pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's effects. Below are outlines for key experiments.

Ussing Chamber Electrophysiology for Transepithelial Ion Transport

This technique measures the short-circuit current (Isc), a direct measure of net ion transport across an epithelial monolayer.

Objective: To quantify the effect of this compound on Cl- secretion.

Methodology:

-

Cell Culture: Grow a confluent monolayer of epithelial cells (e.g., T84, human rectal biopsy tissue) on permeable supports.

-

Mounting: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.

-

Perfusion: Perfuse both compartments with physiological Ringer's solution and maintain at 37°C, gassed with 95% O2 / 5% CO2.

-

Voltage Clamp: Clamp the transepithelial voltage to 0 mV. The current required to do this is the short-circuit current (Isc).

-

Pharmacological Additions:

-

Add a Na+ channel blocker (e.g., amiloride) to the apical side to inhibit Na+ absorption.

-

Establish a baseline Isc.

-

Add a cAMP agonist (e.g., forskolin) to stimulate CFTR-mediated Cl- secretion.

-

Add this compound to the basolateral side and record the change in Isc.

-

To confirm the involvement of K+ channels, a K+ channel blocker (e.g., clotrimazole (B1669251) for KCa3.1) can be added to the basolateral side.

-

-

Data Analysis: Quantify the change in Isc (ΔIsc) following the addition of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in a single cell.

Objective: To measure this compound-induced K+ currents.

Methodology:

-

Cell Preparation: Isolate single epithelial cells or use cultured cells grown on glass coverslips.

-

Pipette Solution: Prepare a pipette solution containing a high concentration of K+ (e.g., 145 mM KCl) and a calcium buffer (e.g., EGTA) to clamp the intracellular Ca2+ concentration at a known level (e.g., 300 nM).

-

Giga-seal Formation: Form a high-resistance seal between the patch pipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell's interior.

-

Voltage Protocol: Apply a series of voltage steps or ramps (e.g., from -100 mV to +60 mV) to elicit membrane currents.

-

Drug Application: Perfuse the cell with an external solution containing this compound (e.g., 50 µM) and record the resulting currents.

-

Inhibitor Application: To confirm the identity of the channel, subsequently apply a specific inhibitor, such as TRAM-34 (for KCa3.1), and observe the block of the this compound-induced current.

-

Data Analysis: Generate current-voltage (I-V) curves to characterize the properties of the this compound-activated conductance.

Diagram: Experimental Workflow for Ussing Chamber Assay

Caption: Workflow for assessing this compound's effect on epithelial ion transport using an Ussing chamber.

References

- 1. This compound | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]

- 2. This compound | Ca2+-Activated Potassium Channel Activators: R&D Systems [rndsystems.com]

- 3. The K+ channel opener this compound potentiates residual function of mutant CFTR in rectal biopsies from cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound stimulates Cl- secretion by activating a basolateral K+ channel in the mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EBIO, an agent causing maintained epithelial chloride secretion by co-ordinate actions at both apical and basolateral membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of K+ channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular and cellular basis of small- and intermediate-conductance, calcium-activated potassium channel function in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression and Function of Calcium-Activated Potassium Channels in Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of the Biological Activities of 1-Ethyl-2-benzimidazolinone (1-Ebio)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Ethyl-2-benzimidazolinone (1-Ebio) is a synthetic compound widely recognized for its role as a potent activator of small-conductance (SK/KCa2) and intermediate-conductance (IK/KCa3.1) calcium-activated potassium (KCa) channels.[1] These channels are critical regulators of cellular excitability and play pivotal roles in a diverse range of physiological processes. By modulating the activity of these channels, this compound exerts a variety of biological effects, including the stimulation of epithelial ion secretion, induction of smooth muscle relaxation, neuroprotection, and modulation of cell proliferation and apoptosis. This technical guide provides an in-depth review of the biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support further research and drug development efforts.

Core Mechanism of Action: Activation of KCa Channels

The primary mechanism of action of this compound is the positive modulation of SK and IK channels.[2][3] These channels are voltage-independent and are gated solely by intracellular calcium (Ca²⁺). This compound enhances the apparent Ca²⁺ sensitivity of these channels, meaning that they open at lower intracellular Ca²⁺ concentrations than would be required in its absence. This leads to an increased potassium (K⁺) efflux, resulting in membrane hyperpolarization. This hyperpolarization is the fundamental event that triggers many of the downstream physiological effects of this compound.

Key Biological Activities and Experimental Data

The biological activities of this compound are diverse, impacting various cell types and physiological systems. The following sections summarize the key findings and present quantitative data in a structured format.

Stimulation of Epithelial Chloride Secretion

This compound is a well-established secretagogue, promoting chloride (Cl⁻) secretion in various epithelial tissues.[1][4] This effect is particularly relevant in the context of cystic fibrosis research, where enhancing Cl⁻ transport is a key therapeutic goal. The activation of basolateral KCa channels by this compound hyperpolarizes the epithelial cell membrane, which increases the electrochemical driving force for apical Cl⁻ efflux through channels such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

Table 1: Quantitative Data for this compound-Induced Chloride Secretion

| Parameter | Value | Cell/Tissue Type | Reference |

| EC₅₀ | 964 µM | Mouse Jejunum | [1] |

| EC₅₀ | 490 µM | T84 cells | [1] |

Induction of Smooth Muscle Relaxation and Vasorelaxation

By activating KCa channels in vascular endothelial cells, this compound leads to hyperpolarization, which can be transmitted to the underlying smooth muscle cells, causing vasorelaxation.[3][5] This endothelium-dependent relaxation is a key mechanism in the regulation of vascular tone.

Table 2: Quantitative Data for this compound-Induced Vasorelaxation

| Parameter | Value | Experimental Model | Reference |

| Concentration for significant relaxation | >100 µM | Rat isolated mesenteric artery | [3] |

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in various models of neuronal injury.[6] By hyperpolarizing neurons, this compound can reduce neuronal excitability and counteract the detrimental effects of excessive neuronal firing and excitotoxicity.

Table 3: Quantitative Data for Neuroprotective and Anticonvulsant Effects of this compound

| Parameter | Value | Experimental Model | Reference |

| ED₅₀ (Anticonvulsant) | 36.0 mg/kg | Mice (maximal electroshock) | [6] |

| ID₅₀ (Motor impairment) | 35.6 mg/kg | Mice (rotarod test) | [6] |

| Concentration for neuroprotection | 30 - 100 µM | Organotypic cultures | [7] |

Modulation of Cancer Cell Viability

The role of this compound in cancer is complex and appears to be context-dependent. In some cancer cell lines, activation of KCa channels by this compound can rescue cells from ionomycin-induced cell death.[7]

Table 4: Quantitative Data for this compound Effects on Cancer Cell Viability

| Parameter | Value | Cell Line | Experimental Condition | Reference |

| Effective Concentration | 3 - 10 µM | SNU-1076, OSC-19 | Rescue from ionomycin-induced cell death | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review.

Measurement of Chloride Secretion in T84 Cells (Short-Circuit Current)

Objective: To measure the effect of this compound on electrogenic chloride secretion across a monolayer of T84 human colonic adenocarcinoma cells.

Materials:

-

T84 cells cultured on permeable supports (e.g., Snapwell™ inserts)

-

Ussing chamber system

-

Voltage-clamp amplifier

-

Ringer's solution (composition in mM: 115 NaCl, 25 NaHCO₃, 2.4 K₂HPO₄, 0.4 KH₂PO₄, 1.2 CaCl₂, 1.2 MgCl₂, 10 D-glucose)

-

This compound stock solution (in DMSO)

-

Amiloride (B1667095) (to inhibit Na⁺ absorption)

-

Forskolin (B1673556) (positive control, adenylate cyclase activator)

-

Bumetanide (B1668049) (inhibitor of the Na⁺-K⁺-2Cl⁻ cotransporter)

Procedure:

-

Mount the T84 cell monolayer on the permeable support in the Ussing chamber.

-

Bathe both the apical and basolateral sides with Ringer's solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.

-

Short-circuit the epithelium by clamping the transepithelial voltage to 0 mV using the voltage-clamp amplifier. The resulting current is the short-circuit current (Isc), which under these conditions, primarily reflects net ion transport.

-

Allow the baseline Isc to stabilize.

-

Add amiloride to the apical solution to block any residual Na⁺ absorption.

-

Add this compound cumulatively to the basolateral solution to obtain a dose-response curve. Record the change in Isc at each concentration.

-

At the end of the experiment, add forskolin as a positive control to confirm cell responsiveness, followed by bumetanide to the basolateral side to confirm that the stimulated Isc is due to Cl⁻ secretion.

Vasorelaxation Assay in Isolated Arterial Rings

Objective: To assess the vasorelaxant effect of this compound on pre-contracted arterial smooth muscle.

Materials:

-

Isolated arterial rings (e.g., rat mesenteric artery)

-

Wire myograph system

-

Krebs-Ringer bicarbonate solution (composition in mM: 118.3 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose)

-

Phenylephrine (B352888) (or other vasoconstrictor)

-

This compound stock solution (in DMSO)

-

L-NAME (to inhibit nitric oxide synthase and assess endothelium-dependent hyperpolarization)

Procedure:

-

Mount the arterial rings in the wire myograph chambers containing Krebs-Ringer solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.

-

Apply an optimal resting tension to the rings and allow them to equilibrate.

-

To study endothelium-dependent relaxation, pre-treat some rings with L-NAME.

-

Pre-contract the arterial rings with a submaximal concentration of phenylephrine to induce a stable contraction.

-

Once a stable plateau of contraction is reached, add this compound in a cumulative manner to the bath and record the relaxation response.

-

Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., SNU-1076)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Ionomycin (to induce cell death)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with different concentrations of this compound, with or without the addition of ionomycin. Include appropriate vehicle controls.

-

Incubate the cells for the desired period (e.g., 24 or 48 hours).

-

Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's biological activities.

Caption: this compound activates basolateral KCa channels, leading to K+ efflux and membrane hyperpolarization, which drives apical Cl- secretion through CFTR.

Caption: Workflow for assessing the vasorelaxant effects of this compound on isolated arterial rings using a wire myograph.

Caption: this compound confers neuroprotection by activating KCa channels, leading to hyperpolarization and reduced excitability, thereby counteracting excitotoxic neuronal damage.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological roles of SK and IK channels. Its diverse biological activities, ranging from stimulating epithelial secretion to providing neuroprotection, highlight the therapeutic potential of targeting these ion channels. This technical guide provides a consolidated resource of quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in their ongoing investigations of this compound and the broader field of KCa channel modulation. Further research into more selective modulators of specific KCa channel subtypes will be crucial for translating these findings into novel therapeutic strategies.

References

- 1. This compound stimulates Cl- secretion by activating a basolateral K+ channel in the mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of endothelial cell IKCa with 1-ethyl-2-benzimidazolinone evokes smooth muscle hyperpolarization in rat isolated mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EBIO, an agent causing maintained epithelial chloride secretion by co-ordinate actions at both apical and basolateral membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (this compound) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of K+ channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

The Electrophysiological Effects of 1-EBIO on Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-benzimidazolinone (1-EBIO) is a well-characterized small molecule that has been instrumental in the study of ion channel physiology and pharmacology. Primarily known as an activator of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels (KCa), its effects ripple throughout cellular electrophysiology, influencing a variety of physiological processes. This technical guide provides an in-depth overview of the electrophysiological effects of this compound on various ion channels, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

This compound's principal mechanism of action is the positive modulation of KCa channels. It increases the apparent calcium (Ca²⁺) sensitivity of these channels, meaning they are more likely to open at lower intracellular Ca²⁺ concentrations. This leads to an increased potassium (K⁺) efflux, resulting in hyperpolarization of the cell membrane. This hyperpolarization is a key event that can indirectly modulate the activity of other ion channels and cellular processes.[1][2] The binding site for this compound has been localized to a region near the calmodulin-binding domain in the C-terminal region of the KCa channel.[1]

Quantitative Effects of this compound on Ion Channels

The following tables summarize the quantitative effects of this compound on its primary targets, the SK and IK channels, as well as its indirect effects on other channels.

Table 1: Effects of this compound on Small-Conductance Ca²⁺-Activated K⁺ (SK) Channels

| Channel Subtype | Cell Type | This compound Concentration | Effect | Reference |

| SK1 | HEK293 | 100 µM | No significant activation | [1] |

| SK2 | HEK293 | 14 ± 4 µM (EC₅₀) | 71 ± 1.8% activation | [1] |

| SK3 | HEK293 | 5.6 ± 1.6 µM (EC₅₀) | 90 ± 1.8% activation | [1] |

| SK Channels (unspecified) | Mouse Chromaffin Cells | 1 µM | ~2-fold increase in current | [3] |

| SK Channels (mIₐₕₚ) | CA3 Hippocampal Pyramidal Neurons | 200 µM - 1 mM | ~450% increase in mIₐₕₚ | [4] |

Table 2: Effects of this compound on Intermediate-Conductance Ca²⁺-Activated K⁺ (IK/KCa3.1/SK4) Channels

| Cell Type | This compound Concentration | Effect | Reference |

| Mouse Jejunum Crypts | 500 µM | Increase in open probability (NPo) from 0.01 to 0.45 | [5] |

| HNSCC (SNU-1076, OSC-19) | 50 µM | Induction of outward K⁺ current | [6][7] |

| HEK293 expressing hIK | 100 µM | Leftward shift in Ca²⁺-activation curve | [8] |

| T84 Monolayers | Not specified | Large and sustained trans-epithelial Cl⁻ secretory response | [9][10] |

Table 3: Indirect Effects of this compound on Other Ion Channels

| Channel | Cell/Tissue Type | This compound Concentration | Effect | Mechanism | Reference |

| CFTR | Rectal Biopsies (Control) | 500 µM | Potentiation of cAMP-induced Cl⁻ secretion by 39.2% | Activation of basolateral KCNN4 (IK) channels increases the driving force for Cl⁻ exit. | [6][7] |

| CFTR | Rectal Biopsies (CF with residual function) | 500 µM | Potentiation of cAMP-induced Cl⁻ secretion by 44.4% | Activation of basolateral KCNN4 (IK) channels increases the driving force for Cl⁻ exit. | [6][7] |

Signaling Pathways Modulated by this compound

The electrophysiological effects of this compound are rooted in its ability to initiate a signaling cascade beginning with the activation of KCa channels.

In certain cancer cell lines, the activation of SK4 (IK) channels by this compound has been linked to the activation of downstream signaling pathways that promote cell proliferation, such as the ERK1/2 and JNK pathways.[6]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from studies investigating the effect of this compound on KCa channels in Head and Neck Squamous Cell Carcinoma (HNSCC) cells.[6][7]

1. Cell Culture:

-

HNSCC cell lines (e.g., SNU-1076, OSC-19) are maintained in RPMI-1640 media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.[11]

2. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Pipette Solution (in mM): 140 KCl, 1 MgCl₂, 3 Mg-ATP, 10 HEPES, 5 EGTA, and a calculated amount of CaCl₂ to achieve a desired free Ca²⁺ concentration (e.g., 300 nM), with pH adjusted to 7.25 with KOH.[6]

3. Recording:

-

Whole-cell patch-clamp recordings are performed at room temperature (22-25°C).

-

Borosilicate glass pipettes are pulled to a resistance of 2.5-3 MΩ when filled with the pipette solution.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

Currents are elicited by ramp-like depolarizing pulses (e.g., from -100 to +60 mV).[6]

-

This compound is applied via bath perfusion at the desired concentration (e.g., 50 µM).

Ussing Chamber Electrophysiology

This protocol is based on studies investigating the effect of this compound on CFTR-mediated Cl⁻ secretion in rectal biopsies.[6][7]

1. Tissue Preparation:

-

Freshly obtained rectal biopsies are transported in ice-cold Ringer's solution.

-

The tissue is mounted in a perfused micro-Ussing chamber.

2. Solutions:

-

Ringer's Solution (in mM): Composition should be appropriate for epithelial tissue, typically containing NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, and glucose, gassed with 95% O₂/5% CO₂ to maintain pH.

3. Measurement of Short-Circuit Current (Isc):

-

The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.

-

A typical experimental sequence involves:

-

Addition of amiloride (B1667095) to the apical side to inhibit Na⁺ absorption.

-

Stimulation of CFTR-mediated Cl⁻ secretion with a cAMP agonist cocktail (e.g., forskolin (B1673556) and IBMX) added to the basolateral side.

-

Application of this compound (e.g., 500 µM) to the basolateral side to assess its effect on the stimulated Isc.

-

Addition of a CFTR inhibitor (e.g., CFTRinh-172) to confirm the involvement of CFTR.

-

Off-Target Effects and Other Considerations

While this compound is a potent activator of SK and IK channels, it is important to consider potential off-target effects. Some studies have suggested that at higher concentrations, this compound may have effects on other ion channels, although these are generally less pronounced than its effects on KCa channels.[10] For example, at a concentration of 1 mM, this compound was shown to diminish glutamatergic excitatory synaptic transmission.[4] Therefore, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls to ensure that the observed effects are indeed mediated by the intended target channels.

Conclusion

This compound is an invaluable pharmacological tool for investigating the roles of SK and IK channels in cellular electrophysiology. Its ability to potentiate KCa channel activity leads to membrane hyperpolarization, which has significant downstream consequences, including the modulation of other ion channels like CFTR. This guide provides a comprehensive overview of the electrophysiological effects of this compound, offering quantitative data, detailed experimental protocols, and insights into the relevant signaling pathways. This information is intended to assist researchers, scientists, and drug development professionals in designing and interpreting experiments utilizing this important compound.

References

- 1. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo pharmacological manipulation of small conductance Ca2+-activated K+ channels influences motor behavior, object memory and fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The secret life of CFTR as a calcium-activated chloride channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Ethyl-2-benzimidazolinone (EBIO) suppresses epileptiform activity in in vitro hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound stimulates Cl- secretion by activating a basolateral K+ channel in the mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of K+ channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Calcium-Activated Potassium (KCa) Channels | Potassium Channels | Tocris Bioscience [tocris.com]

- 9. rndsystems.com [rndsystems.com]

- 10. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (this compound) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. snu.elsevierpure.com [snu.elsevierpure.com]

A Technical Guide to the Impact of 1-Ebio on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-ethyl-2-benzimidazolinone (1-Ebio), a key pharmacological tool used to modulate neuronal excitability. It details the compound's mechanism of action, presents quantitative data on its effects, outlines common experimental protocols, and provides visual diagrams of its underlying pathways and experimental workflows.

Core Mechanism of Action

1-ethyl-2-benzimidazolinone (this compound) is a potent positive modulator of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels (KCa2.x and KCa3.1, respectively). These channels are critical regulators of neuronal firing patterns.[1] They are key contributors to the medium afterhyperpolarization (mAHP) and slow afterhyperpolarization (sAHP) that follow action potentials.[2][3][4] The AHP is a transient hyperpolarization of the neuronal membrane that increases the threshold for subsequent action potentials, thereby controlling the firing frequency and pattern of a neuron.[1][5]

This compound's primary mechanism is not to open the channel directly, but to enhance its sensitivity to intracellular calcium (Ca²+).[6][7] It achieves this by stabilizing the interaction between the channel's core alpha-subunit and calmodulin (CaM), a calcium-binding protein constitutively associated with the channel.[6][7] This stabilization lowers the concentration of intracellular Ca²+ required for channel activation.[5][6]

The resulting potentiation of SK/IK channel activity leads to an increased efflux of potassium ions (K⁺) following an action potential. This enhanced K⁺ current generates a more pronounced and prolonged AHP, which in turn dampens neuronal excitability and reduces the frequency of repetitive action potential firing.[1][8]

Quantitative Effects on Neuronal Parameters

The application of this compound produces measurable, dose-dependent changes in neuronal activity. These effects have been quantified across various neuronal subtypes, primarily through electrophysiological recordings.

Table 1: Effect of this compound on Afterhyperpolarization (AHP) Currents

| Neuronal Subtype | This compound Concentration | Key Quantitative Effect | Reference |

|---|---|---|---|

| CA3 Hippocampal Pyramidal | 200 µM - 1 mM | ~450% increase in the medium AHP current (mIAHP). | [2] |

| CA1 Hippocampal Pyramidal | 100 µM | Enhancement of the slow AHP (sAHP). | [3] |

| Substantia Gelatinosa (SG) | Not Specified | Significant increase in AHP amplitudes. |[9] |

Table 2: Effect of this compound on Neuronal Firing and Synaptic Transmission

| Neuronal Subtype / Model | This compound Concentration | Key Quantitative Effect | Reference |

|---|---|---|---|

| CA3 Hippocampal Pyramidal | 200 µM - 1 mM | Reversible suppression of in vitro epileptiform activity. | [2] |

| CA3 Hippocampal Pyramidal | 1 mM | ~50% reduction in glutamatergic excitatory synaptic transmission. | [2] |

| Substantia Gelatinosa (SG) | Not Specified | Attenuation of action potential spike discharges. | [9] |

| Substantia Nigra Reticulata | Not Specified | Slowing of firing frequency and increased discharge regularity. | [1] |

| CA1 Hippocampal Neurons | 1 mM | Reduction in the number of action potentials elicited by current injection. |[10] |

Table 3: In Vivo Anticonvulsant and Motor Effects

| Animal Model / Test | Dosage (Systemic) | Key Quantitative Effect | Reference |

|---|---|---|---|

| Mouse / Maximal Electroshock | ED₅₀: 36.0 mg/kg | Effective at reducing seizure incidence. | [8] |

| Mouse / Rotarod Test | ID₅₀: 35.6 mg/kg | Significant adverse motor effects within the therapeutic dose range. |[8] |

Detailed Experimental Protocols

The primary method for investigating this compound's impact on neuronal excitability is whole-cell patch-clamp electrophysiology in acute brain slices. The following protocol provides a generalized methodology based on common practices.[9][11][12]

3.1 Acute Brain Slice Preparation

-

Animal Model: Typically, adult rats or mice are used.

-

Anesthesia & Perfusion: The animal is deeply anesthetized and transcardially perfused with ice-cold, oxygenated slicing solution (a modified artificial cerebrospinal fluid, ACSF, often with reduced Ca²⁺ and increased Mg²⁺ to minimize excitotoxicity).

-

Brain Extraction & Slicing: The brain is rapidly extracted and mounted on a vibratome. Coronal or horizontal slices of the region of interest (e.g., hippocampus, cortex) are cut at a thickness of 250-350 µm in the ice-cold slicing solution.

-

Incubation & Recovery: Slices are transferred to a holding chamber containing ACSF, bubbled continuously with 95% O₂ / 5% CO₂. They are incubated at 32-34°C for at least 30 minutes and then maintained at room temperature for at least one hour before recording.

3.2 Whole-Cell Patch-Clamp Recording

-

Setup: Slices are placed in a recording chamber on the stage of an upright microscope equipped with infrared differential interference contrast (IR-DIC) optics. The chamber is continuously perfused with oxygenated ACSF at a rate of 2-3 ml/min, maintained at 30-33°C.[11]

-

Pipettes & Solutions:

-

Recording Pipettes: Borosilicate glass capillaries are pulled to a resistance of 3-6 MΩ.

-

Internal (Pipette) Solution (in mM): 126 K-gluconate, 4 KCl, 4 Mg-ATP, 0.4 Na-GTP, 10 HEPES, 0.1-0.5 EGTA or BAPTA (a calcium chelator). The pH is adjusted to ~7.3 with KOH.[11]

-

External (ACSF) Solution (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, 10 D-glucose. The solution is continuously bubbled with 95% O₂ / 5% CO₂.[11]

-

-

Recording Procedure:

-

A target neuron is identified using IR-DIC optics.

-

The recording pipette, filled with internal solution, is advanced to the cell membrane to form a high-resistance (>1 GΩ) "gigaseal".

-

The membrane patch is ruptured with gentle suction to establish the whole-cell configuration.

-

The neuron is held in current-clamp mode at its resting membrane potential or a set potential (e.g., -70 mV).

-

Baseline Measurement: Intrinsic properties like resting membrane potential, input resistance, and action potential firing in response to depolarizing current steps (e.g., 500-1000 ms (B15284909) duration) are recorded.

-

Drug Application: this compound is dissolved to a stock concentration and then diluted into the ACSF to the final desired concentration (e.g., 100 µM - 1 mM) for bath application.

-

Post-Drug Measurement: After a stable effect is observed, the same current injection protocols are repeated to measure changes in firing rate, AHP amplitude/duration, and other excitability parameters.

-

Washout: The slice is perfused with drug-free ACSF to test for the reversibility of the effects.

-

References

- 1. Molecular and cellular basis of small- and intermediate-conductance, calcium-activated potassium channel function in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Ethyl-2-benzimidazolinone (EBIO) suppresses epileptiform activity in in vitro hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Molecular Basis for the Calcium-Dependent Slow Afterhyperpolarization in CA1 Hippocampal Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Afterhyperpolarization - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. In vivo pharmacological manipulation of small conductance Ca2+-activated K+ channels influences motor behavior, object memory and fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (this compound) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]